molecular formula C8H5Br2FO2 B1413249 2,5-Dibromo-4-fluorophenylacetic acid CAS No. 1806307-38-9

2,5-Dibromo-4-fluorophenylacetic acid

Cat. No.: B1413249
CAS No.: 1806307-38-9
M. Wt: 311.93 g/mol
InChI Key: RTGBTISCBMOGNN-UHFFFAOYSA-N
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Description

It is a white crystalline powder that is soluble in water and organic solvents. This compound is used in various fields, including drug synthesis, organic chemistry studies, and material science investigations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromo-4-fluorophenylacetic acid typically involves halogenation reactions. One common method is the bromination of 4-fluorophenylacetic acid using bromine in the presence of a catalyst. The reaction conditions often include a solvent like acetic acid and a temperature range of 0-25°C to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-4-fluorophenylacetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate.

    Reduction Reactions: Reduction of the bromine atoms can be achieved using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Sodium iodide in acetone at room temperature.

    Oxidation: Potassium permanganate in acidic medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Major Products Formed

    Substitution: Formation of iodinated or fluorinated derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of debrominated phenylacetic acid derivatives.

Scientific Research Applications

2,5-Dibromo-4-fluorophenylacetic acid is used in various scientific research applications:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules and as a reagent in halogenation reactions.

    Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: It has potential therapeutic applications, including the development of new drugs and pharmaceuticals.

    Industry: The compound is used in the production of advanced materials and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2,5-Dibromo-4-fluorophenylacetic acid involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its reactivity and binding affinity to various enzymes and receptors. The compound can inhibit enzyme activity by forming covalent bonds with active site residues, leading to altered biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dibromo-4-chlorophenylacetic acid
  • 2,5-Dibromo-4-methylphenylacetic acid
  • 2,5-Dibromo-4-nitrophenylacetic acid

Uniqueness

2,5-Dibromo-4-fluorophenylacetic acid is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical properties such as increased reactivity and stability. This makes it particularly useful in applications requiring high specificity and efficiency .

Properties

IUPAC Name

2-(2,5-dibromo-4-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2FO2/c9-5-3-7(11)6(10)1-4(5)2-8(12)13/h1,3H,2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTGBTISCBMOGNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)F)Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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